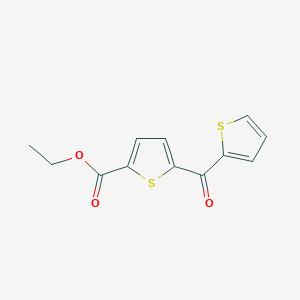

Ethyl 5-thenoyl-2-thiophene carboxylate

Descripción

Significance of Thiophene (B33073) Nucleus in Heterocyclic Chemistry

Thiophene is an aromatic heterocyclic compound with the chemical formula C₄H₄S. wikipedia.orgrroij.com It consists of a planar, five-membered ring containing four carbon atoms and one sulfur atom. wikipedia.orgnumberanalytics.com The term "thiophene" originates from the Greek words 'theion' (sulfur) and 'phaino' (to show or appear), a nod to its discovery as a contaminant in benzene (B151609) by Viktor Meyer in 1882. nih.govderpharmachemica.com

In the vast field of heterocyclic chemistry, the thiophene nucleus holds a significant position. derpharmachemica.com Its structure is analogous to other fundamental five-membered heterocycles like furan (B31954) (oxygen) and pyrrole (B145914) (nitrogen). wikipedia.orgbritannica.com The aromaticity of thiophene, arising from the delocalization of pi electrons across the ring, is a key feature that dictates its chemical behavior. wikipedia.orgnumberanalytics.com This aromatic character makes it resemble benzene in many of its chemical and physical properties, though it is often more reactive in electrophilic substitution reactions. wikipedia.orgderpharmachemica.combritannica.com Thiophenes are recognized for their electron-rich nature, which enhances their ability to interact with various biological targets. nih.gov This inherent reactivity and structural stability make thiophene a versatile and essential building block in the synthesis of more complex molecules. rroij.com

Role of Thiophene-Containing Scaffolds in Drug Discovery and Development

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govrsc.org Its isosteric resemblance to the benzene ring allows it to often replace a benzene moiety in a drug candidate without a loss of biological activity, a common strategy in drug design. wikipedia.orgrroij.com This substitution can significantly alter a molecule's physicochemical properties, such as solubility and metabolism, potentially improving drug-receptor interactions. nih.gov

Analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that numerous pharmaceuticals incorporate a thiophene nucleus. nih.govrsc.org Thiophene-containing scaffolds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and antihypertensive properties. benthamdirect.comeurekaselect.comresearchgate.neteprajournals.com For instance, the NSAID lornoxicam (B1675139) is a thiophene analog of piroxicam, and the potent opioid analgesic sufentanil is a thiophene analog of fentanyl. wikipedia.orgrroij.com The versatility and proven track record of the thiophene scaffold ensure its continued importance in the quest for novel and more effective therapeutic agents. rsc.org

Contextualization of Ethyl 5-thenoyl-2-thiophene carboxylate as a Research Focus

This compound is a specific derivative of thiophene that incorporates both a thenoyl group and an ethyl carboxylate functional group. Its chemical structure brings together the key features discussed previously: the biologically significant thiophene nucleus and the versatile ester group. The systematic IUPAC name for this compound is ethyl 5-(2-thienylcarbonyl)-2-thiophenecarboxylate. sigmaaldrich.com

This compound is a subject of research interest due to the combined properties of its constituent parts. The presence of two thiophene rings, linked by a carbonyl group (ketone), and an ethyl ester functional group creates a molecule with multiple potential sites for chemical modification and biological interaction. Its synthesis has been described in the chemical literature, for example, from precursors such as 2-Thiophenecarbonyl chloride and Ethyl 5-bromothiophene-2-carboxylate. chemicalbook.com The focus on such molecules stems from the ongoing search for new compounds with potential applications in medicinal chemistry and materials science, leveraging the proven utility of the thiophene scaffold. nih.govbenthamdirect.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S2/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDVWYBJFWQUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641792 | |

| Record name | Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-51-3 | |

| Record name | Ethyl 5-(2-thienylcarbonyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Thenoyl 2 Thiophene Carboxylate and Analogs

Direct Synthesis Routes to Ethyl 5-thenoyl-2-thiophene carboxylate

Direct synthesis routes involve the introduction of the thenoyl and carboxylate groups onto a thiophene (B33073) scaffold. This can be achieved by forming the thenoyl moiety through condensation reactions or by esterifying a pre-existing thiophene carboxylic acid.

Condensation Reactions for the Formation of the Thenoyl Moiety

The introduction of an acyl group, such as a thenoyl moiety, onto a thiophene ring is commonly achieved through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of a thiophene derivative with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. echemi.comgoogle.com For the synthesis of this compound, this would involve the acylation of ethyl 2-thiophenecarboxylate.

The acylation of thiophenes is known to exhibit high regioselectivity, preferentially occurring at the 2- or 5-position. echemi.comstackexchange.com This selectivity is attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at these positions, which can be represented by three resonance structures, compared to only two for attack at the 3- or 4-position. stackexchange.com

Common Lewis acids used for this transformation include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄). google.com However, the use of these catalysts with sensitive heterocyclic compounds like thiophene can sometimes lead to side reactions due to the ring's relative instability. google.com Milder solid-acid catalysts, such as Hβ zeolites, have been shown to be effective for the acylation of thiophene with acetic anhydride, achieving high conversion and yield of 2-acetylthiophene. Another approach utilizes EtAlCl₂ as a Lewis acid, which provides a non-acidic reaction medium and can lead to high yields of acylated thiophenes. asianpubs.org

An alternative strategy would be the Friedel-Crafts acylation of thiophene with thenoyl chloride, followed by subsequent functionalization at the 5-position to introduce the ethyl carboxylate group.

Table 1: Examples of Friedel-Crafts Acylation of Thiophene

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |

| Acetic Anhydride | Hβ Zeolite | - | 60 | 2-Acetylthiophene | 98.6 |

| Acetic Anhydride | Phosphoric Acid | Acetic Acid | 70-80 | 2-Acetylthiophene | - |

| Succinyl Chloride | EtAlCl₂ | CH₂Cl₂ | 0 | 1,4-bis(2-thienyl)-butane-1,4-dione | up to 99 |

Esterification Protocols for Thiophene Carboxylic Acids

The ethyl carboxylate group in the target molecule can be introduced via the esterification of a corresponding thiophene carboxylic acid precursor, such as 5-thenoyl-2-thiophenecarboxylic acid. The Fischer-Speier esterification is a classical and widely used method for this purpose. organic-chemistry.orgchemistrysteps.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgchemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.org The preparation of various esters of 2-thiophenecarboxylic acid has been demonstrated using commercially prepared hydrogen chloride gas as the catalyst. gatech.edu

Vanadium, iron, or molybdenum complexes have also been used to catalyze the synthesis of 2-thiophenecarboxylic acid and its methyl ester from thiophene, carbon tetrachloride, and methanol. semanticscholar.org In this system, the alcohol not only acts as a reagent but also participates in the catalytic cycle, leading to the esterified product. semanticscholar.org

Ring-Formation Strategies for Substituted Thiophenes

An alternative to functionalizing a pre-formed thiophene ring is to construct the heterocycle from acyclic precursors. These methods offer the advantage of introducing the desired substitution pattern in a controlled manner during the ring-forming step.

Cyclization of Functionalized Alkynes

The heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophile is a powerful strategy for the regioselective synthesis of substituted thiophenes. nih.govnih.gov This approach allows for the construction of the thiophene ring with a specific arrangement of substituents in a single synthetic operation.

Transition metals, particularly palladium and copper, are effective catalysts for the cyclization of sulfur-containing alkynes to form thiophenes. nih.gov The general mechanism involves the activation of the alkyne's triple bond by coordination to the metal center, followed by an intramolecular nucleophilic attack by the sulfur moiety. researchgate.net

Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols is a versatile method for synthesizing substituted thiophenes. organic-chemistry.org This reaction, catalyzed by a PdI₂/KI system, proceeds in solvents like methanol or ionic liquids, yielding a variety of thiophene derivatives in good to high yields. nih.govorganic-chemistry.org The reaction is believed to proceed through an anti-5-exo-dig intramolecular nucleophilic attack of the thiol group onto the palladium-coordinated triple bond. researchgate.net

Copper-catalyzed reactions also provide efficient routes to substituted thiophenes. For instance, copper(I) can catalyze tandem reactions of alkylidenethiiranes with terminal alkynes to produce highly substituted thiophenes. rsc.org Another copper-promoted method involves the hydration and annulation of 2-fluorophenylacetylene derivatives with a sulfur source like Na₂S·9H₂O to yield benzo[b]thiophenes. beilstein-journals.org

Table 2: Examples of Metal-Catalyzed Thiophene Synthesis from Alkynes

| Substrate | Catalyst System | Solvent | Temperature (°C) | Product Type | Yield (%) |

| 1-Mercapto-3-yn-2-ols | PdI₂/KI | Methanol | 50-80 | Substituted Thiophenes | up to 88 |

| (Z)-2-en-4-yne-1-thiols | PdI₂/KI | DMA | 100 | Substituted Thiophenes | up to 93 |

| 2-Fluorophenylacetylenes | CuI/KOH or Na₂S·9H₂O | DMSO | 60-80 | Benzo[b]thiophenes | Moderate to Good |

Base-promoted cyclization of S-containing alkynes offers a metal-free alternative for thiophene synthesis. These reactions typically involve the deprotonation of a thiol to generate a more nucleophilic thiolate, which then undergoes an intramolecular cyclization onto the alkyne.

The Fiesselmann thiophene synthesis is a classic example that proceeds through a base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters or similar compounds. derpharmachemica.com The reaction involves a series of base-catalyzed conjugate additions and an intramolecular Dieckmann condensation to form the thiophene ring. derpharmachemica.com

Another approach involves the synthesis of 2,4-disubstituted thiophenes from 4-en-1-yn-3-yl acetates. In this method, a base promotes the deacylation of an intermediate (Z)-2-en-4-yne-1-thiolate, which then undergoes a 5-exo-dig cyclization to form the thiophene ring. researchgate.net Ynone trifluoroborate salts have also been shown to undergo a base-promoted condensation with alkylthiols to afford thiophene trifluoroborates with complete regiocontrol. organic-chemistry.org These base-promoted strategies, while effective, can be limited by the strongly basic conditions required for some substrates. researchgate.net

Iodocyclization Methods

Iodocyclization has emerged as a powerful tool for the synthesis of iodine-containing heterocycles, including thiophenes, which can be further functionalized through cross-coupling reactions. nih.govorganic-chemistry.org This method typically involves the electrophilic cyclization of a sulfur-containing alkyne substrate in the presence of an iodine source. nih.govuwf.edu

Recent advancements have focused on the development of novel approaches to iodinated thiophenes from readily available starting materials. nih.gov For instance, the iodocyclization of 1-mercapto-3-yn-2-ols can produce 3-iodothiophenes. organic-chemistry.org The reaction proceeds by treating the substrate with molecular iodine and a base, such as sodium bicarbonate, in a suitable solvent like acetonitrile at room temperature. organic-chemistry.org This methodology offers a direct route to 3-iodothiophene derivatives in good yields. organic-chemistry.org

Another strategy involves the iodocyclization of (Z)-1-en-3-ynyl(butyl)sulfanes, which can be transformed into 3-iodothiophenes. nih.gov The reaction conditions and yields for the synthesis of various 3-iodothiophenes via iodocyclization are summarized in the table below.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-mercapto-3-yn-2-ols | I₂, NaHCO₃, MeCN, rt | 3-iodothiophenes | Good | organic-chemistry.org |

| (Z)-1-en-3-ynyl(butyl)sulfanes | I₂ | 3-iodothiophenes | Moderate to Excellent | nih.gov |

| 2-methylthiophenylacetylenes | I₂, KI, ChCl/urea (B33335), 60°C | 3-iodobenzothiophenes | Good to High | unipa.it |

The resulting iodinated thiophenes are versatile intermediates that can be used in subsequent cross-coupling reactions to introduce a variety of substituents, paving the way for the synthesis of complex thiophene-containing molecules. nih.govunipa.it

Multicomponent Reactions (MCRs) in Thiophene Synthesis

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. tandfonline.comnih.gov In the context of thiophene synthesis, the Gewald reaction is a prominent example of an MCR that yields highly substituted 2-aminothiophenes. nih.govarkat-usa.orgwikipedia.org These products are valuable precursors for the synthesis of a wide range of thiophene derivatives. nih.gov

The Gewald three-component reaction (G-3CR) typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. nih.govwikipedia.orgderpharmachemica.com This reaction has been widely applied in combinatorial and medicinal chemistry due to its operational simplicity and the diversity of products that can be generated. nih.gov

Recent progress in this area has focused on expanding the scope of the Gewald reaction and developing more sustainable protocols. tandfonline.comtandfonline.com Various catalysts, including metal-based, Lewis base, and base-catalyzed systems, have been employed to facilitate the synthesis of thiophene derivatives through MCRs. tandfonline.comtandfonline.com The choice of reactants and catalysts can be tailored to produce a library of thiophene compounds with different substitution patterns. derpharmachemica.com

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., morpholine, L-proline) | 2-Aminothiophene | nih.govtandfonline.com |

| CuI-catalyzed MCR | Varies | CuI | Thiophene derivative | tandfonline.com |

| Eggshell/Fe₃O₄-catalyzed MCR | Carbonyl compound, Malononitrile/Ethyl cyanoacetate, Sulfur | Eggshell/Fe₃O₄ nanoparticles | 2-Aminothiophene derivative | tandfonline.comresearchgate.net |

The versatility of MCRs makes them a powerful tool for the rapid generation of diverse thiophene libraries, which is highly valuable in drug discovery and materials science. tandfonline.comderpharmachemica.com

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of thiophene derivatives to minimize environmental impact. derpharmachemica.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. unito.itorganic-chemistry.org In the context of thiophene synthesis, microwave-assisted protocols have been successfully applied to various reactions, including the Gewald reaction and Suzuki cross-coupling reactions for the synthesis of thiophene oligomers. derpharmachemica.comacs.orgacs.org The solvent-free, microwave-assisted coupling of thienyl boronic acids with thienyl bromides on a solid support like aluminum oxide provides a rapid and efficient route to thiophene oligomers. acs.orgacs.org

Ionic Liquids: Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. internationaljournalcorner.comnih.gov They have been successfully employed as reaction media and catalysts for the synthesis of thiophene analogues. internationaljournalcorner.comresearchgate.net For instance, a simple and efficient synthesis of 2,3,4-trisubstituted thiophene derivatives has been reported using a choline chloride and urea-based ionic liquid as a catalyst under solvent-free conditions. internationaljournalcorner.com The use of ionic liquids can lead to excellent yields and provides an environmentally friendly alternative to volatile organic solvents. internationaljournalcorner.comnih.gov

| Green Chemistry Approach | Reaction Type | Key Features | Reference |

| Microwave-Assisted Synthesis | Suzuki Coupling | Solvent-free, rapid, efficient | acs.orgacs.org |

| Microwave-Assisted Synthesis | Paal-Knorr Reaction | Increased yields, reduced reaction times | organic-chemistry.org |

| Ionic Liquid-Mediated Synthesis | Thiophene formation | Solvent-free, mild conditions, excellent yields | internationaljournalcorner.com |

| C-H Arylation in GVL | Palladium-catalyzed | Bio-derived solvent, sustainable | unito.it |

These green chemistry approaches offer more sustainable pathways for the synthesis of this compound and its analogs, aligning with the growing demand for environmentally responsible chemical manufacturing.

Functionalization of Pre-formed Thiophene Rings

The functionalization of a pre-existing thiophene ring is a common strategy to introduce desired substituents and build molecular complexity. This section details key reactions for introducing the thenoyl group, carboxylating and esterifying the thiophene core, and further derivatizing the ring through halogenation and cross-coupling reactions.

Acylation Reactions for Thenoyl Group Introduction

The introduction of a thenoyl group onto a thiophene ring is typically achieved through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of a thiophene derivative with an acylating agent, such as thenoyl chloride, in the presence of a Lewis acid catalyst. The 2- and 5-positions of the thiophene ring are highly activated towards electrophilic attack. wikipedia.org

For a substrate like ethyl 2-thiophenecarboxylate, the electron-withdrawing nature of the ester group at the 2-position directs the incoming acyl group primarily to the 5-position. The choice of Lewis acid and reaction conditions can be optimized to achieve high regioselectivity and yield.

Commonly used Lewis acids for this transformation include aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄). The reaction is typically carried out in an inert solvent such as dichloromethane or carbon disulfide.

Carboxylation and Esterification of Thiophene Cores

The introduction of a carboxyl group onto the thiophene ring is a crucial step in the synthesis of compounds like this compound. Direct carboxylation of C-H bonds with carbon dioxide (CO₂) represents an atom-economical and environmentally attractive method. mdpi.comresearchgate.net

Several catalytic systems have been developed for the direct carboxylation of thiophenes. acs.orgacs.org These include:

Lewis Acid-Mediated Carboxylation: Thiophenes can be carboxylated with CO₂ in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl₂). oup.com This reaction often proceeds with high regioselectivity, favoring the more reactive positions of the thiophene ring. oup.com

Transition-Metal-Catalyzed Carboxylation: Silver(I) catalysts, in combination with a phosphine (B1218219) ligand and a base, have been shown to effectively carboxylate thiophene derivatives under mild conditions. acs.orgacs.org Palladium-catalyzed systems have also been investigated for this transformation. mdpi.com

Base-Mediated Carboxylation: In a solvent-free system, a combination of carbonate and carboxylate salts can facilitate the direct carboxylation of thiophene with CO₂. mdpi.comresearchgate.net

Once the carboxylic acid is formed, standard esterification methods can be employed to produce the corresponding ethyl ester. This typically involves reacting the thiophenecarboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents.

| Carboxylation Method | Catalyst/Reagent | Key Features | Reference |

| Lewis Acid-Mediated | EtAlCl₂ | High regioselectivity | oup.com |

| Ag(I)-Catalyzed | Ag(I) salt, phosphine ligand, base | Mild reaction conditions | acs.orgacs.org |

| Base-Mediated | Carbonate/carboxylate salts | Solvent-free | mdpi.comresearchgate.net |

| Palladium-Catalyzed | Palladium(II) acetate | Direct C-H activation | mdpi.com |

Halogenation and Cross-Coupling Strategies for Thiophene Derivatization

Halogenation of the thiophene ring provides a versatile handle for further functionalization through various cross-coupling reactions. Thiophene undergoes halogenation readily, often at a much faster rate than benzene (B151609). iust.ac.ir Controlled conditions are necessary to achieve selective mono- or di-halogenation at the 2- and 5-positions. iust.ac.irjcu.edu.au

Common halogenating agents include:

Bromination: N-Bromosuccinimide (NBS) is a mild and selective reagent for the bromination of thiophenes.

Chlorination: Sulfuryl chloride (SO₂Cl₂) can be used for the chlorination of thiophenes. jcu.edu.au

Iodination: N-Iodosuccinimide (NIS) is an effective reagent for the iodination of thiophene derivatives. jcu.edu.au

Once halogenated, the thiophene derivatives can participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. jcu.edu.au These reactions are fundamental for the synthesis of complex thiophene-containing molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halothiophene with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. rsc.orgmdpi.comnih.gov It is a highly versatile method for forming aryl-aryl bonds.

Stille Coupling: This reaction couples a halothiophene with an organotin compound, catalyzed by palladium. jcu.edu.au

These cross-coupling strategies allow for the introduction of a wide array of substituents onto the thiophene ring, providing access to a diverse range of functionalized analogs of this compound. jcu.edu.auresearchgate.net

Synthetic Exploration of Stereoisomers and Analogues of this compound

The creation of stereoisomers of this compound necessitates the introduction of a chiral center. This can be envisioned through several strategies, primarily focusing on the modification of the substituents, as the thiophene ring itself is achiral. For instance, asymmetric reduction of the ketone in the thenoyl group could yield a chiral alcohol. Alternatively, introducing a chiral auxiliary to one of the carboxylate groups or using a chiral starting material for the synthesis of the thiophene ring are viable approaches. The synthesis of chiral polythiophenes, for example, often begins with the preparation of non-racemic mono- and multi-substituted thiophenes which can serve as precursors. nih.gov

The synthesis of analogs can be approached by modifying either the thiophene core or the substituents at the 2- and 5-positions. This could involve introducing different functional groups, altering the length of the ethyl ester, or replacing the second thiophene ring of the thenoyl group with other aromatic or heterocyclic systems. Classical methods for preparing thiophenes, such as the reaction of 1,4-dicarbonyl compounds with sulfidizing agents (Paal-Knorr thiophene synthesis), or more modern approaches like the Gewald reaction, can be adapted to produce a wide array of substituted thiophene analogs. wikipedia.org

Methodologies for Stereoisomer Synthesis

The synthesis of chiral thiophene derivatives often involves appending a chiral moiety to the thiophene ring. nih.gov While direct asymmetric synthesis on the thiophene ring is less common, the functional groups of this compound offer handles for introducing chirality.

| Strategy | Description | Potential Starting Materials | Key Reactions |

| Asymmetric Ketone Reduction | The carbonyl group of the 5-thenoyl substituent can be asymmetrically reduced to a chiral hydroxyl group using chiral reducing agents or catalysts. | This compound | Asymmetric hydrogenation, CBS reduction |

| Chiral Derivatizing Agents | Reaction of the carboxylate or a derivative with a chiral alcohol or amine to form a diastereomeric mixture that can be separated. | This compound | Esterification, Amidation |

| Synthesis from Chiral Precursors | Building the thiophene ring from starting materials that already contain a chiral center. | Chiral 1,4-dicarbonyl compounds | Paal-Knorr thiophene synthesis |

Synthetic Routes for Analogs

The synthesis of analogs of this compound can be broadly categorized by the part of the molecule being modified.

Modification of the Thiophene Core:

The substitution pattern of the thiophene ring can be altered to produce a variety of analogs. For instance, introducing substituents at the 3- and 4-positions can significantly impact the electronic properties and biological activity of the molecule. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov

Modification of the 2- and 5-Substituents:

The ethyl carboxylate and thenoyl groups can be readily modified. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups such as amides or other esters. The thenoyl group can be replaced by other acyl groups through Friedel-Crafts acylation of a suitable thiophene precursor.

The following table summarizes some potential synthetic routes for analogs:

| Analog Type | Synthetic Approach | Example Reaction |

| Varying the 5-Acyl Group | Friedel-Crafts acylation of ethyl 2-thiophenecarboxylate with different acyl chlorides or anhydrides. | Acylation with benzoyl chloride in the presence of a Lewis acid. |

| Modification of the 2-Ester Group | Saponification of the ethyl ester followed by conversion to other esters or amides. | Hydrolysis with NaOH, followed by reaction with an alcohol in the presence of an acid catalyst. |

| Substitution on the Thiophene Ring | Halogenation of the thiophene ring followed by cross-coupling reactions to introduce various substituents. | Bromination with NBS, followed by Suzuki or Stille coupling. |

| Analogs with Fused Rings | Synthesis of thieno[3,2-b]thiophenes from appropriately substituted thiophene precursors. mdpi.com | Dieckman condensation of a 3-substituted thiophene. mdpi.com |

These methodologies provide a versatile toolkit for the synthetic exploration of stereoisomers and a diverse library of analogs of this compound, enabling further investigation into their chemical and physical properties.

Chemical Reactivity and Derivatization Pathways of Ethyl 5 Thenoyl 2 Thiophene Carboxylate

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring

The thiophene ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution (SEAr) more readily than benzene (B151609). nih.gov However, the reactivity of the thiophene nucleus in ethyl 5-thenoyl-2-thiophene carboxylate is substantially diminished due to the presence of two powerful electron-withdrawing groups (EWGs): the ethyl carboxylate (-COOEt) and the thenoyl (-COC4H3S) moieties. Both groups deactivate the ring towards attack by electrophiles by reducing its electron density through resonance and inductive effects.

Consequently, electrophilic substitution reactions on this substrate, such as halogenation, nitration, or Friedel-Crafts acylation, are expected to be significantly slower and require more forcing conditions compared to unsubstituted thiophene. The regioselectivity of such reactions is governed by the directing effects of the existing substituents. Both the ester and the ketone groups are meta-directing.

The ethyl carboxylate group at C2 directs incoming electrophiles to the C4 position.

The thenoyl group at C5 directs incoming electrophiles to the C3 position.

Given these opposing directing effects, electrophilic substitution on the available C3 and C4 positions would likely result in a mixture of regioisomers. The precise ratio of these products would depend on the specific reaction conditions and the nature of the electrophile.

| Reaction Type | Typical Reagents | Predicted Product(s) | Notes |

| Halogenation | Br2, FeBr3 or NBS | Mixture of 3-bromo and 4-bromo derivatives | Reaction requires a catalyst and may be sluggish due to deactivation. |

| Nitration | HNO3, H2SO4 | Mixture of 3-nitro and 4-nitro derivatives | Harsh conditions may lead to oxidation or degradation of the thiophene ring. |

Reactions Involving the Ester Functionality

The ethyl carboxylate group is a versatile handle for various chemical transformations.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is typically carried out with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidic workup. This reaction is generally irreversible and proceeds to completion to yield 5-thenoyl-2-thiophenecarboxylic acid. google.com

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol under acidic conditions (e.g., H2SO4) would lead to the formation of mthis compound. organic-chemistry.org The reaction is an equilibrium process, and using the new alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

The ester functionality is resistant to reduction by mild reducing agents like sodium borohydride (NaBH4). masterorganicchemistry.comlibretexts.org However, it can be reduced to a primary alcohol using powerful hydride donors such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.comyoutube.com This reaction would convert the ethyl carboxylate group into a hydroxymethyl group. It is important to note that LiAlH4 will also reduce the ketone moiety to a secondary alcohol, resulting in the formation of a diol. libretexts.org

| Reaction | Reagent(s) | Product Functional Group at C2 | Notes |

| Hydrolysis | 1. NaOH(aq), Heat2. H3O+ | Carboxylic Acid (-COOH) | Irreversible saponification. |

| Transesterification | R-OH, H+ or RO- catalyst | New Ester (-COOR) | Equilibrium-driven reaction. |

| Reduction | 1. LiAlH4, THF2. H3O+ | Primary Alcohol (-CH2OH) | The ketone group is also reduced simultaneously. libretexts.org |

Reactions at the Ketone Moiety (Thenoyl Group)

The thenoyl ketone offers a site for selective modification, as ketones are generally more reactive towards nucleophiles than esters.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. masterorganicchemistry.comchemguide.co.uk Under these conditions, the ester group typically remains intact, allowing for the selective transformation of the ketone into a secondary alcohol, yielding ethyl 5-(hydroxy(thiophen-2-yl)methyl)-2-thiophenecarboxylate. umn.eduwebassign.net

Reductive Deoxygenation: The ketone can be completely reduced to a methylene (B1212753) group (-CH2-) via methods like the Wolff-Kishner (hydrazine, KOH, heat) or Clemmensen (Zn(Hg), HCl) reductions. This would convert the thenoyl group into a 2-thienylmethyl substituent.

Nucleophilic Attacks on the Thiophene Ring

While the electron-rich nature of the thiophene ring makes it generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). edurev.in For SNAr to occur, a suitable leaving group (such as a halide) must be present on the ring. The carbonyl groups at the C2 and C5 positions would strongly activate the ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. researchgate.netresearchgate.netnih.gov

If a derivative, such as ethyl 4-chloro-5-thenoyl-2-thiophene carboxylate, were prepared, it would be highly susceptible to substitution at the C4 position by various nucleophiles like alkoxides, amines, or thiolates. The reaction proceeds via an addition-elimination mechanism. researchgate.net

Strategies for Further Functionalization and Molecular Diversification

The structure of this compound provides multiple avenues for creating diverse molecular architectures.

Selective Functional Group Manipulation: As detailed above, the ester and ketone groups can be selectively hydrolyzed, reduced, or otherwise modified to introduce new functionalities such as alcohols, carboxylic acids, or different esters.

Halogenation and Cross-Coupling: A powerful strategy for diversification involves the initial halogenation (e.g., bromination) of the thiophene ring at the C3 or C4 positions. These halogenated intermediates can then serve as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. acs.orgjcu.edu.auchempedia.info

Suzuki Coupling: Reaction with boronic acids (R-B(OH)2) in the presence of a palladium catalyst can introduce new aryl or alkyl groups. rsc.org

Kumada Coupling: Using Grignard reagents (R-MgX) with a nickel or palladium catalyst achieves similar C-C bond formations. jcu.edu.au

Stille Coupling: This involves organostannanes (R-SnBu3) and a palladium catalyst.

These cross-coupling reactions are fundamental in modern organic synthesis and would allow for the attachment of a wide variety of substituents to the thiophene core, leading to a vast library of complex derivatives. researchgate.net

Metallation: Direct deprotonation of the C-H bonds at the C3 or C4 positions using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could generate a lithiated intermediate. This potent nucleophile can then react with a range of electrophiles (e.g., alkyl halides, aldehydes, CO2) to install new functional groups.

By combining these strategies, this compound serves as a versatile platform for the synthesis of highly functionalized thiophene derivatives.

Modifications at the Ethyl Group

The ethyl group of this compound is primarily susceptible to reactions characteristic of carboxylic acid esters, most notably hydrolysis.

Hydrolysis to 5-thenoyl-2-thiophenecarboxylic acid:

The ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-thenoyl-2-thiophenecarboxylic acid. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt furnishes the free carboxylic acid. This transformation is a fundamental step in modifying the carboxyl functionality, opening avenues for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives.

Interactive Data Table: Representative Conditions for Ester Hydrolysis

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Ethyl 2-thiophenecarboxylate | 1. NaOH, Ethanol/Water, Reflux2. HCl (aq) | 2-Thiophenecarboxylic acid | High |

| Methyl 3-methylthiophene-2-carboxylate | Aqueous Bromination followed by Hydrolysis | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | Modest |

This table presents generalized conditions based on the hydrolysis of structurally related compounds.

Modifications at the Thiophene Ring Positions

The thiophene ring in this compound possesses two vacant positions, C3 and C4, which are potential sites for substitution reactions. The reactivity of these positions is significantly influenced by the two existing electron-withdrawing substituents: the thenoyl group at C5 and the ethyl carboxylate group at C2. Both of these groups deactivate the thiophene ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted thiophene. The deactivating nature of these substituents withdraws electron density from the ring, making it less nucleophilic.

Electrophilic Aromatic Substitution:

Despite the deactivation, electrophilic substitution can be induced under more forcing conditions. The directing effects of the substituents must be considered. Both the acyl group (thenoyl) and the ester group are meta-directing in benzene chemistry. However, in the context of the five-membered thiophene ring, the situation is more complex. Generally, electrophilic attack on monosubstituted thiophenes is preferred at the C5 position if C2 is substituted, and at the C2 position if C3 is substituted. In this disubstituted case, the incoming electrophile would be directed to the available C3 and C4 positions. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with substitution anticipated to occur at the less sterically hindered position and the position most electronically favored by the combined influence of the existing groups.

Common electrophilic substitution reactions that could be envisaged, albeit requiring forcing conditions, include:

Halogenation: Bromination or chlorination could potentially be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable initiator or catalyst.

Nitration: Introduction of a nitro group could be attempted using a nitrating mixture of nitric acid and sulfuric acid, though the strong oxidizing conditions pose a risk of ring degradation. A milder approach, such as using nitric acid in acetic anhydride, has been employed for the nitration of ethyl 2-thiophenecarboxylate. prepchem.com

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) | Expected Reactivity |

| Bromination | N-Bromosuccinimide (NBS) | Ethyl 3-bromo-5-thenoyl-2-thiophene carboxylate and/or Ethyl 4-bromo-5-thenoyl-2-thiophene carboxylate | Requires forcing conditions |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 3-nitro-5-thenoyl-2-thiophene carboxylate and/or Ethyl 4-nitro-5-thenoyl-2-thiophene carboxylate | Harsh conditions, potential for side reactions |

This table is predictive and based on the general reactivity of deactivated thiophene rings.

Metalation and Functionalization:

An alternative and often more regioselective approach to functionalizing the thiophene ring involves directed metalation. The acidic protons at the C3 and C4 positions can potentially be removed by a strong base, such as lithium diisopropylamide (LDA), to form a thienyllithium intermediate. The presence of the electron-withdrawing groups can facilitate this deprotonation. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. For instance, treatment with LDA followed by an electrophile like N,N-dimethylformamide (DMF) could introduce a formyl group. This strategy circumvents the harsh conditions and potential lack of regioselectivity associated with electrophilic aromatic substitution.

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Thenoyl 2 Thiophene Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 5-thenoyl-2-thiophene carboxylate, both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound, based on analysis of similar thiophene (B33073) structures, are detailed below. rsc.orgchemicalbook.com The protons on the two thiophene rings are expected to appear as doublets in the aromatic region (7.0-8.0 ppm), with their specific chemical shifts influenced by the electron-withdrawing effects of the adjacent carbonyl groups. The ethyl ester group gives rise to a characteristic quartet and triplet in the upfield region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.8-8.0 | Multiplet | Thiophene ring protons adjacent to carbonyl groups |

| ~7.2-7.7 | Multiplet | Remaining thiophene ring protons |

| ~4.35 | Quartet (q) | Ester methylene (B1212753) protons (-OCH2CH3) |

| ~1.38 | Triplet (t) | Ester methyl protons (-OCH2CH3) |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, twelve unique carbon signals are anticipated. The carbonyl carbons of the ester and ketone functional groups are characteristically found far downfield. rsc.orgoregonstate.edu The eight carbons of the two thiophene rings resonate in the aromatic region, while the ethyl group carbons appear at the highest field.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~180-190 | Ketone carbonyl carbon (C=O) |

| ~160-165 | Ester carbonyl carbon (C=O) |

| ~125-150 | Thiophene ring carbons (8 signals) |

| ~60-62 | Ester methylene carbon (-OCH2CH3) |

| ~14-15 | Ester methyl carbon (-OCH2CH3) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₂H₁₀O₃S₂, corresponding to a molecular weight of approximately 266.34 g/mol . chemicalbook.com

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition with high precision. In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 266. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would likely involve cleavages adjacent to the carbonyl groups. researchgate.netlibretexts.orgthieme-connect.de

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 266 | [C₁₂H₁₀O₃S₂]⁺˙ (Molecular Ion) | - |

| 237 | [M - C₂H₅]⁺ | Ethyl group (-C₂H₅) |

| 221 | [M - OC₂H₅]⁺ | Ethoxy group (-OC₂H₅) |

| 155 | [C₇H₅O₂S]⁺ | Thenoyl group (C₅H₃OS) |

| 111 | [C₅H₃OS]⁺ (Thenoyl cation) | Ethyl thiophene carboxylate radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent features would be the strong stretching vibrations (ν) of the two carbonyl (C=O) groups. libretexts.org The ester carbonyl typically absorbs at a higher frequency than the aryl ketone carbonyl. libretexts.org Vibrations associated with the thiophene rings and the C-O bond of the ester are also defining features. iosrjournals.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~2980 | C-H stretch | Aliphatic (Ethyl group) |

| ~1715-1725 | C=O stretch | Ester |

| ~1660-1670 | C=O stretch | Aryl Ketone |

| ~1500-1600 | C=C stretch | Aromatic (Thiophene) |

| ~1250-1300 | C-O stretch | Ester (Asymmetric) |

| ~1050-1100 | C-O stretch | Ester (Symmetric) |

| ~700-850 | C-S stretch | Thiophene |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, as well as information about its packing in the crystal lattice and any intermolecular interactions.

As of this writing, a search of crystallographic databases did not yield a public record for the single-crystal X-ray structure of this compound. Therefore, experimental data on its crystal system, space group, and unit cell dimensions are not available. Analysis of structurally related thiophene compounds suggests that the two thiophene rings would likely adopt a non-coplanar orientation relative to each other due to steric hindrance around the inter-ring C-C bond. uomphysics.netresearchgate.net

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₁₂H₁₀O₃S₂) to verify its purity and confirm its empirical formula.

| Element | Calculated Percentage (%) | Found (Experimental) Percentage (%) |

|---|---|---|

| Carbon (C) | 54.11 | Data not available in searched literature |

| Hydrogen (H) | 3.78 | Data not available in searched literature |

| Sulfur (S) | 24.08 | Data not available in searched literature |

Computational Chemistry and Theoretical Investigations of Ethyl 5 Thenoyl 2 Thiophene Carboxylate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.commdpi.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or cc-pVQZ, can determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. jmaterenvironsci.comnih.govtechscience.com

A key area of investigation in DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govrdd.edu.iq A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ub.ac.id

Studies on various thiophene (B33073) derivatives have shown that substitutions on the thiophene ring significantly influence these electronic properties. For instance, in a study of thiophene-2-carboxamide derivatives, amino-substituted compounds exhibited a higher HOMO-LUMO gap compared to methyl-substituted ones, suggesting greater stability. nih.gov Another study on 2-thiophene carboxylic acid thiourea (B124793) derivatives calculated electronic properties like ionization potential and electron affinity to predict their potential as therapeutic agents. mdpi.com These theoretical calculations help in understanding how structural modifications can tune the electronic characteristics and, consequently, the reactivity and potential applications of the compound. jmaterenvironsci.com

Table 1: Example DFT-Calculated Electronic Properties of Related Thiophene Derivatives

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Thiophene-thiadiazole hybrids | - | - | 3.83 - 4.18 | nih.gov |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 | nih.gov |

| Bis(2-benzothiophen-1-yl)-4H-cyclopenta[2,1-b,3;4-b′]dithiophene (C=S bridge) | - | - | 1.66 | ub.ac.id |

| Bis(2-thienyl)-4H-cyclopenta[2,1-b,3;4-b]dithiophene (C=S bridge) | - | - | 1.82 | ub.ac.id |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The simulation places the ligand into the binding site of a target protein and calculates a "docking score," which estimates the binding energy. colab.ws

For thiophene-based compounds, molecular docking has been widely used to explore their potential as inhibitors of various enzymes. rjraap.com These studies reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. mdpi.com For example, docking studies of novel thiophene derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2), a cancer target, showed that the thiophene ring contributes to hydrophobic binding within a pocket formed by residues like His84, Phe82, and Ala31. juniperpublishers.com In another study, thiophene derivatives were docked into the S. aureus tyrosyl-tRNA synthetase protein to evaluate their potential as antimicrobial agents, with results indicating strong binding affinities. researchgate.net These simulations provide a structural hypothesis for the observed biological activity and guide the design of more potent and selective molecules. nih.gov

Table 2: Examples of Molecular Docking Studies with Thiophene Derivatives

| Thiophene Derivative Class | Protein Target | Key Interacting Residues | Findings/Significance | Reference(s) |

| Thiophene-2-carboxamides | 2AS1 (Bacterial protein) | Not specified | High binding score suggests potential antibacterial activity. | nih.gov |

| Thiophene derivatives | CDK2 (Cancer target) | Lys33, Asp86, His84, Phe82 | Thiophene ring enhances hydrophobic interactions; H-bonds with key residues. | juniperpublishers.com |

| Thiophene derivatives | S. aureus tyrosyl-tRNA synthetase | Not specified | High binding affinity suggests potential as antimicrobial agents. | researchgate.net |

| Thiophene derivatives | DprE1 (Tuberculosis target) | Not specified | Better docking score than the standard drug Isoniazid. | colab.ws |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use calculated molecular descriptors (representing physicochemical properties like electronic, steric, and hydrophobic features) to predict the activity of new, untested compounds. researchgate.net

QSAR studies have been successfully applied to various series of thiophene derivatives to understand the structural requirements for specific biological activities. For example, a QSAR study on thiophene analogs as anti-inflammatory agents revealed that electronic properties, such as the energy of the LUMO (ELUMO) and dipole moment, played a dominant role in modulating activity. researchgate.net In another study on thiophene carboxamide derivatives with anti-tubercular activity, 2D-QSAR analysis identified the importance of specific electrotopological state indices (SsNH2E-index, SdOE-index) for activity. jetir.org These models not only serve as predictive tools but also provide valuable insights into the mechanism of action, helping to guide the optimization of lead compounds. nih.gov

Table 3: Example Descriptors Used in QSAR Models for Thiophene Derivatives

| Biological Activity | Model Type | Important Descriptor(s) | Interpretation | Reference |

| Anti-inflammatory | Hansch Analysis (2D-QSAR) | ELUMO, Dipole Moment | Electronic properties are crucial for modulating activity. | researchgate.net |

| Anti-tubercular | 2D-QSAR | SsNH2E-index, SdOE-index | Electrotopological state of specific atoms positively contributes to activity. | jetir.org |

| PLK1 Inhibition | 3D-QSAR | 3D Molecular Descriptors | Model could distinguish high and low pIC50 values for kinase inhibitors. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the flexibility of ligands and proteins, the stability of ligand-protein complexes, and the dynamics of binding events. mdpi.com

In the context of thiophene derivatives, MD simulations are often used to validate the results of molecular docking. While docking provides a static snapshot of the binding pose, MD simulations assess the stability of this pose in a dynamic, solvated environment that mimics physiological conditions. mdpi.com For instance, an MD simulation of thiophene carboxamide derivatives complexed with the protein tubulin was performed for 100 nanoseconds. mdpi.com The results showed the formation of highly stable and compact ligand-protein complexes, confirming the favorable interactions predicted by docking. mdpi.com MD simulations have also been employed to study the fundamental photochemistry of the thiophene ring itself, investigating the ultrafast relaxation and ring-opening processes that occur after photoexcitation. rsc.org

Table 4: Applications of Molecular Dynamics Simulations for Thiophene-Based Systems

| System Studied | Simulation Time | Key Findings | Reference |

| Thiophene carboxamide-tubulin complex | 100 ns | The ligand-protein complex remained stable and compact, validating docking results. | mdpi.com |

| Photoexcited thiophene | Not specified | Revealed an ultrafast (96 fs) ring-opening dynamic upon excitation. | rsc.org |

| Thiophene derivatives with Cathepsin D | Not specified | Used to evaluate the stability of ligand-target interactions under simulated physiological conditions. | mdpi.com |

In Silico Prediction of Potential Metabolic Pathways

In silico metabolic prediction involves using computational software to identify potential metabolites of a compound before it is tested experimentally. nih.gov These tools use databases of known metabolic reactions and algorithms to predict which sites on a molecule are most likely to be modified by metabolic enzymes, primarily cytochrome P450s. researchgate.net

For compounds containing a thiophene ring, metabolism is a critical consideration, as it can lead to the formation of reactive metabolites (RMs) like thiophene S-oxides and thiophene epoxides. acs.org These electrophilic intermediates can be responsible for drug-induced toxicities. However, the presence of the thiophene ring does not automatically result in toxic effects, as other, less toxic metabolic pathways may be favored. acs.org

In silico tools like MetaSite can predict potential sites of metabolism. researchgate.net For example, in a study of the novel psychoactive substance α-pyrrolidinopentiothiophenone (α-PVT), in silico predictions were used alongside in vitro experiments with human hepatocytes to build a comprehensive metabolic map. nih.gov The predicted and observed metabolic pathways for α-PVT included hydroxylation of the thiophene ring, oxidation of the pyrrolidine (B122466) ring (e.g., to form a 2-keto metabolite), and reduction of the carbonyl group. nih.govresearchgate.net Such predictive studies are invaluable for identifying potential metabolic liabilities early in the drug development process.

Table 5: Common Metabolic Transformations for Thiophene Compounds Predicted In Silico

| Metabolic Reaction | Description | Potential Outcome | Reference(s) |

| Thiophene S-oxidation | Oxidation of the sulfur atom in the thiophene ring. | Formation of a highly reactive thiophene S-oxide. | acs.org |

| Thiophene Epoxidation | Formation of an epoxide across one of the double bonds in the ring. | Formation of a highly reactive electrophilic metabolite. | acs.org |

| Hydroxylation | Addition of a hydroxyl (-OH) group, often on the thiophene ring or alkyl chains. | Can be a detoxification step or a prelude to further conjugation. | nih.govresearchgate.net |

| Carbonyl Reduction | Reduction of a ketone group to a secondary alcohol. | Alters the polarity and biological activity of the compound. | nih.gov |

| N-dealkylation/Oxidation | Removal of alkyl groups from nitrogen or oxidation of adjacent carbons. | Common pathway for compounds with alkylamine moieties. | nih.govresearchgate.net |

Applications in Materials Science and Advanced Technologies

Organic Electronics Applications

Organic electronics leverage the electronic and optical properties of carbon-based materials. Thiophene-containing polymers and small molecules are a cornerstone of this field due to their tunable electronic characteristics. However, the specific application of Ethyl 5-thenoyl-2-thiophene carboxylate in these areas is not extensively documented in current scientific literature.

Organic Semiconductors for Transistors

Thiophene (B33073) derivatives are widely investigated as organic semiconductors for thin-film transistors (OTFTs) due to their potential for high charge carrier mobility. Fused thiophene rings, in particular, can enhance intermolecular interactions and facilitate charge transport. Despite the relevance of its structural motifs, there is currently no available research specifically detailing the synthesis or performance of this compound as a semiconductor in transistors.

Components in Organic Light-Emitting Diodes (OLEDs)

In OLED technology, various organic compounds serve as emitters, charge transporters, or host materials. Thiophene-based molecules are often utilized for their high fluorescence quantum yields and tunable emission spectra. A review of the scientific literature, however, reveals no studies on the use of this compound as a component in OLEDs.

Donor Materials for Organic Solar Cells (OSCs)

The development of efficient donor materials is crucial for advancing organic solar cell technology. Thiophene-based compounds are frequently employed as electron-donating materials in the photoactive layer of OSCs. For instance, derivatives such as ethyl thieno[3,4-b]thiophene-2-carboxylate have been incorporated into sensitizers for dye-sensitized solar cells. nih.gov However, there are no specific research findings on the application of this compound as a donor material in organic solar cells.

Photoactive Materials in Optoelectronics

The inherent optical and electronic properties of conjugated thiophene systems make them suitable candidates for various optoelectronic applications, including photodetectors and sensors. While the structure of this compound suggests potential photoactivity, there is a lack of published research investigating its specific properties and applications in optoelectronic devices.

Corrosion Inhibition Studies

Thiophene derivatives have been explored as corrosion inhibitors, particularly for steel in acidic environments. Their effectiveness is often attributed to the presence of sulfur atoms and the aromatic ring system, which can adsorb onto the metal surface and form a protective layer. While compounds like triphenyltin-2-thiophene carboxylate and various ethylamine (B1201723) thiophenes have demonstrated significant inhibition efficiency, there is no available data from studies specifically investigating the corrosion inhibition properties of this compound. researchgate.net

Dye Chemistry and Pigment Development

Thiophene-based azo dyes are a class of synthetic colorants that have found applications in dyeing textiles. The thiophene ring often serves as a key component of the chromophore in these dyes. For example, dyes can be synthesized from precursors like 2-amino-3-carbethoxy-5-nitrothiophene. sapub.org Nevertheless, a review of the literature on dye chemistry does not indicate any specific use or development of this compound as a dye or pigment.

Catalytic Applications

While specific research detailing the direct catalytic applications of this compound is limited in the public domain, the broader class of thiophene carboxylate derivatives and compounds with thenoyl moieties are recognized for their involvement in various catalytic processes. These compounds can act as ligands, substrates, or precursors to catalytically active species.

Thiophene derivatives are notable for their participation in palladium- and silver-catalyzed reactions. For instance, palladium/norbornene cooperative catalysis has been effectively used for the direct vicinal difunctionalization of thiophenes. nih.gov This method allows for the site-selective and regioselective functionalization of the thiophene ring, which is a valuable tool in the synthesis of complex polysubstituted thiophenes. nih.gov

In the realm of C-H activation, a silver(I)-catalyzed C-H carboxylation of thiophene derivatives has been developed. acs.org This catalytic system, which utilizes a phosphine (B1218219) ligand and a base, facilitates the direct incorporation of carbon dioxide into the thiophene ring under mild conditions. acs.org

A significant catalytic application arises from a closely related compound, thiophene-2-carboxylic acid. Its copper(I) salt, Copper(I) thiophene-2-carboxylate, serves as a catalyst in Ullmann coupling reactions. wikipedia.org These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of biaryls.

Furthermore, thiophene derivatives are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling. nih.gov This versatile reaction is widely employed for the synthesis of biaryl compounds, where the thiophene moiety can be coupled with various arylboronic acids. nih.gov

The alkylation of thiophene and its derivatives has also been investigated, demonstrating their reactivity in the presence of catalysts. cjcatal.com These reactions are crucial for introducing alkyl groups onto the thiophene ring, leading to a diverse range of functionalized molecules.

The table below summarizes the involvement of thiophene derivatives in various catalytic reactions.

| Catalytic System | Role of Thiophene Derivative | Type of Reaction | Metal Catalyst |

| Palladium/Norbornene Cooperative Catalysis | Substrate | Vicinal Difunctionalization | Palladium |

| Silver-Catalyzed Carboxylation | Substrate | C-H Carboxylation | Silver |

| Ullmann Coupling | Catalyst (as Copper(I) salt) | C-C and C-Heteroatom Bond Formation | Copper |

| Suzuki Cross-Coupling | Substrate | Biaryl Synthesis | Palladium |

| Alkylation Reactions | Substrate | Alkylation | Various |

It is important to note that while these examples highlight the catalytic relevance of the thiophene carboxylate framework, further research is necessary to explore the specific catalytic potential of this compound itself.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogues with Enhanced Bioactivity

The core structure of Ethyl 5-thenoyl-2-thiophene carboxylate serves as a versatile scaffold for the design and synthesis of new analogues with potentially enhanced biological activities. Medicinal chemists can systematically modify different parts of the molecule to establish structure-activity relationships (SAR). Key areas for modification include:

Substitution on the Thiophene (B33073) Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on either of the thiophene rings can significantly influence the compound's electronic properties, lipophilicity, and steric profile. These changes can, in turn, affect the molecule's interaction with biological targets.

Modification of the Ketone Linker: The carbonyl group of the ketone can be reduced to a hydroxyl group or replaced with other functional groups to alter the molecule's flexibility and hydrogen bonding capacity.

Alteration of the Ethyl Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides or other esters. These modifications can impact the compound's solubility, metabolic stability, and ability to interact with specific receptor sites.

By creating a library of such analogues, researchers can screen for compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Mechanistic Elucidation of Pharmacological Actions

While the specific biological targets of this compound are not yet fully elucidated, its chemical structure suggests several potential pharmacological actions. The thenoyl group is a known feature in some biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). Future research will likely focus on:

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those involved in inflammatory pathways such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), could reveal potential anti-inflammatory activity.

Receptor Binding Studies: Investigating the compound's ability to bind to various G-protein coupled receptors (GPCRs) or nuclear receptors could uncover novel signaling pathways that it may modulate.

Cell-Based Assays: Utilizing a range of cancer cell lines to assess the compound's cytotoxic or anti-proliferative effects could point towards potential anticancer applications. Further studies would then be required to determine the underlying mechanism, such as the induction of apoptosis or cell cycle arrest.

Understanding the precise molecular mechanisms of action is crucial for the rational design of more effective and safer therapeutic agents based on this scaffold.

Integration with Nanotechnology for Drug Delivery or Sensing Applications

Nanotechnology offers promising avenues to enhance the therapeutic potential and application of this compound. Due to the often-poor water solubility of thiophene-based compounds, nanoformulations can significantly improve their bioavailability and targeted delivery.

Drug Delivery Systems: Encapsulating this compound or its bioactive analogues within nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) could improve their solubility, protect them from premature degradation, and enable targeted delivery to specific tissues or cells. This approach can reduce systemic side effects and enhance therapeutic efficacy.

Nanosensors: The thiophene moiety is known for its electronic properties. This characteristic can be exploited to develop novel nanosensors. For instance, functionalizing nanoparticles with this compound could lead to the creation of fluorescent or electrochemical sensors for the detection of specific metal ions, biomolecules, or environmental pollutants.

The integration of this compound with nanotechnology has the potential to overcome existing challenges in drug delivery and diagnostics.

Exploration of New Applications in Emerging Fields

The unique chemical structure of this compound also suggests its potential utility in materials science and other emerging technological fields. Thiophene-containing molecules are well-known for their applications in organic electronics.

Organic Electronics: The conjugated system of the two thiophene rings suggests that this compound or its polymeric derivatives could possess interesting electronic and optical properties. Future research could explore its potential as a building block for organic semiconductors, conductive polymers, or materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Coordination Chemistry: The presence of multiple heteroatoms (sulfur and oxygen) makes this compound a potential ligand for the formation of coordination complexes with various metal ions. These metal complexes could exhibit interesting catalytic, magnetic, or luminescent properties.

Exploring these non-biological applications could lead to the development of novel functional materials with a wide range of uses.

Computational-Guided Drug Design and Materials Discovery

Computational methods are becoming indispensable tools in modern chemical research. For this compound, in silico approaches can accelerate the discovery and development of new applications.

Molecular Docking: If a biological target is identified, molecular docking studies can be employed to predict the binding mode and affinity of this compound and its analogues. This information can guide the rational design of more potent inhibitors or modulators.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic properties, reactivity, and spectral characteristics of the molecule. These calculations can provide insights into its potential for applications in organic electronics and materials science.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be performed for newly designed analogues. This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or toxicological profiles, saving time and resources in the drug discovery process.

By leveraging computational chemistry, researchers can more efficiently explore the vast chemical space of this compound derivatives and prioritize the most promising candidates for synthesis and experimental evaluation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 5-thenoyl-2-thiophene carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step esterification and coupling process. A common approach involves reacting thiophene derivatives with acylating agents under anhydrous conditions. For example, carbamoylthiophene analogs are synthesized by reacting ethyl esters with activated acyl chlorides in tetrahydrofuran (THF) in the presence of triethylamine (Et₃N) as a base . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents. Temperature control (room temperature vs. reflux) and solvent polarity (THF vs. DCM) significantly impact yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR are critical for confirming structural integrity, particularly the ester (-COOEt) and thiophene substituents. For example, the ethyl group in similar compounds shows characteristic triplet (~1.3 ppm) and quartet (~4.2 ppm) signals .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M⁺] at m/z 475.0936 for related thiophene esters) .

- Elemental Analysis : Used to validate purity, with deviations ≤0.3% for C, H, N, and S indicating high sample quality .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (Specific Target Organ Toxicity, Respiratory System) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution. For thiophene derivatives, crystals are grown via slow evaporation of solvent (e.g., ethanol/THF). Data collection using Mo Kα radiation (λ = 0.71073 Å) and refinement with SHELXL software resolves bond lengths (e.g., C–S = 1.71 Å in thiophene rings) and torsion angles . For example, intramolecular hydrogen bonds (e.g., O–H⋯O, S(6) motif) stabilize crystal packing .

Q. How should researchers address discrepancies between experimental and computational spectral data for this compound?

- Methodology :

- Benchmarking : Compare experimental IR/NMR data with Density Functional Theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* basis set). Deviations >5% may indicate tautomerism or solvent effects .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotational barriers in ester groups) .

- Validation : Cross-check with NIST Chemistry WebBook entries for analogous thiophene carboxylates .

Q. What strategies improve the stability of this compound under varying storage conditions?